4-Azido-1-(2-thienyl)butan-1-one
Overview
Description
4-Azido-1-(2-thienyl)butan-1-one is an organic compound with the molecular formula C8H10N3OS It is characterized by the presence of an azido group (-N3) attached to a butanone backbone, which is further substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-(2-thienyl)butan-1-one typically involves the reaction of 1-(2-thienyl)butan-1-one with sodium azide (NaN3) in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the azido group without unwanted side reactions. The general reaction scheme is as follows:
Starting Material: 1-(2-thienyl)butan-1-one
Reagent: Sodium azide (NaN3)
Catalyst: Zinc bromide (ZnBr2)
Solvent: Isopropanol (i-PrOH)
Temperature: 140-170°C
The reaction proceeds through the nucleophilic substitution of the azido group onto the butanone backbone, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-(2-thienyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Azido-1-(2-thienyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Azido-1-(2-thienyl)butan-1-one involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) and proceed through the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-1-(2-furyl)butan-1-one
- 4-Azido-1-(2-pyridyl)butan-1-one
- 4-Azido-1-(2-phenyl)butan-1-one
Uniqueness
4-Azido-1-(2-thienyl)butan-1-one is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This makes it distinct from other azido-substituted butanones and allows for unique reactivity and applications in organic synthesis and materials science .
Properties
IUPAC Name |
4-azido-1-thiophen-2-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-11-10-5-1-3-7(12)8-4-2-6-13-8/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMBQOVMOYHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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